6-Methoxy-2-[3-(morpholin-4-yl)propyl]-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
6-Methoxy-2-[3-(morpholin-4-yl)propyl]-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines several functional groups, including methoxy, morpholine, thiophene, and chromeno-pyrrole. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 6-Methoxy-2-[3-(morpholin-4-yl)propyl]-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Chromeno-Pyrrole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno-pyrrole core.
Introduction of the Methoxy Group: The methoxy group is typically introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the Morpholine Group: The morpholine group is attached via nucleophilic substitution reactions, often using morpholine and a suitable leaving group.
Incorporation of the Thiophene Ring: The thiophene ring is introduced through cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
6-Methoxy-2-[3-(morpholin-4-yl)propyl]-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex derivatives.
Scientific Research Applications
6-Methoxy-2-[3-(morpholin-4-yl)propyl]-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-[3-(morpholin-4-yl)propyl]-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
6-Methoxy-2-[3-(morpholin-4-yl)propyl]-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:
Indole Derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities, including antiviral, anticancer, and antimicrobial properties.
Chromeno Derivatives: These compounds have a chromeno core and are known for their antioxidant and anti-inflammatory activities.
Thiophene Derivatives: These compounds contain a thiophene ring and are studied for their electronic and photophysical properties.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H24N2O5S |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
6-methoxy-2-(3-morpholin-4-ylpropyl)-1-thiophen-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H24N2O5S/c1-28-15-5-6-16-17(14-15)30-22-19(21(16)26)20(18-4-2-13-31-18)25(23(22)27)8-3-7-24-9-11-29-12-10-24/h2,4-6,13-14,20H,3,7-12H2,1H3 |
InChI Key |
GBBYRCXYMOFJTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=CS4)CCCN5CCOCC5 |
Origin of Product |
United States |
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